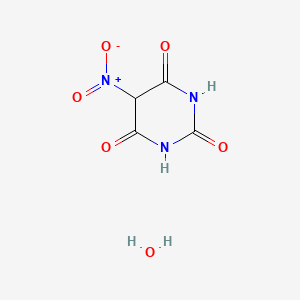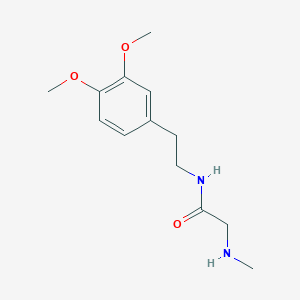
N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide
説明
N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide, also known as proscaline, is a psychedelic drug belonging to the phenethylamine family. It is a derivative of mescaline and has been used in scientific research to study its mechanism of action and biochemical and physiological effects.
作用機序
Proscaline works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding leads to an increase in serotonin release and alters the activity of certain brain regions, leading to altered states of consciousness and perceptual changes.
Biochemical and Physiological Effects:
Proscaline has been shown to have a wide range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature. It can also lead to changes in mood, perception, and thought processes. These effects are temporary and typically last for several hours.
実験室実験の利点と制限
Proscaline has several advantages for lab experiments, including its ability to induce altered states of consciousness and its potential therapeutic uses. However, it also has several limitations, including the potential for adverse effects and the need for specialized equipment and expertise to handle and administer the drug safely.
将来の方向性
There are several future directions for research on N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide. One direction is to further explore its potential therapeutic uses in treating mental health disorders, such as depression and addiction. Another direction is to study its effects on brain function and neural connectivity, which could provide insights into the neural mechanisms underlying altered states of consciousness. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for addiction or abuse.
Conclusion:
Proscaline is a psychedelic drug with potential therapeutic uses and has been used in scientific research to study altered states of consciousness and its effects on the brain. While it has several advantages for lab experiments, it also has limitations and potential adverse effects. Future research is needed to fully understand its potential therapeutic uses and long-term effects.
科学的研究の応用
Proscaline has been used in scientific research to study its psychoactive effects on the brain and its potential therapeutic uses. It has been shown to have similar effects to other psychedelic drugs, such as LSD and psilocybin, and has been used in studies to understand the neural mechanisms underlying altered states of consciousness. It has also been studied for its potential therapeutic uses in treating depression, anxiety, and addiction.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-14-9-13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8,14H,6-7,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWLURIMYPNLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



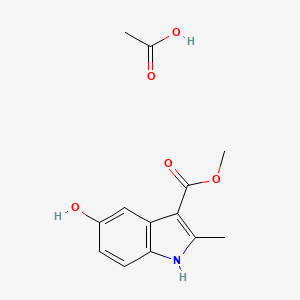

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3115277.png)
![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3115280.png)

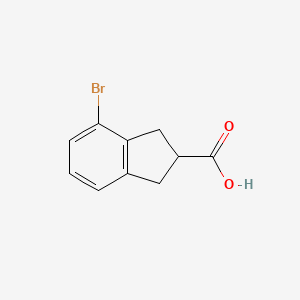
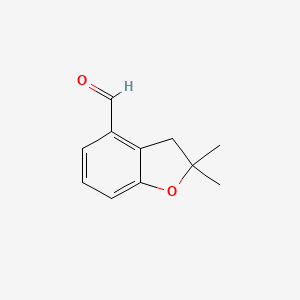
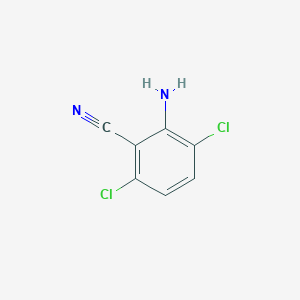
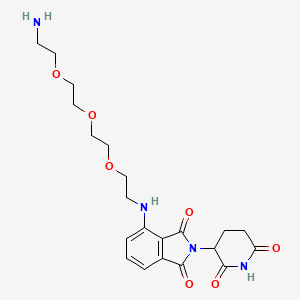


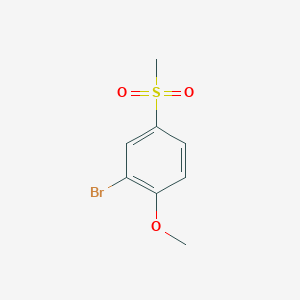
![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3115359.png)
